2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one
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Overview
Description
2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one is a useful research compound. Its molecular formula is C14H12N4O2 and its molecular weight is 268.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.09602564 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds have been found to inhibit the receptor tyrosine kinase c-met . The c-Met receptor plays a crucial role in cellular processes such as proliferation, survival, and motility .
Mode of Action
Similar compounds have been shown to inhibit the c-met receptor . This inhibition could potentially lead to a decrease in the signaling pathways that promote cell growth and survival .
Biochemical Pathways
The inhibition of the c-met receptor can affect several downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways are involved in cell growth, survival, and motility .
Result of Action
The inhibition of the c-met receptor can lead to a decrease in cell growth and survival, which could potentially be beneficial in the treatment of certain types of cancer .
Biochemical Analysis
Biochemical Properties
Compounds containing a triazole nucleus are known to interact with a variety of enzymes and receptors, showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
Triazole derivatives have been shown to exhibit a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one is a member of the phenylpyridazine class, which has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: 4-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)phenol
- Chemical Formula: C₁₈H₁₄N₄O
This compound features a triazole ring fused with a pyridazine moiety, which is known for contributing to various pharmacological properties.
Mechanisms of Biological Activity
The biological activity of this compound has been primarily investigated in the context of cancer therapy and enzyme inhibition. The following mechanisms have been identified:
- c-Met Kinase Inhibition:
- Cytotoxicity Against Cancer Cell Lines:
Research Findings and Case Studies
Several studies have reported on the biological activities of compounds related to This compound .
Table 1: In Vitro Cytotoxicity and c-Met Kinase Inhibition
Compound | Cell Line | IC₅₀ (μM) | c-Met Inhibition (IC₅₀ μM) |
---|---|---|---|
12e | A549 | 1.06 ± 0.16 | 0.090 |
12e | MCF-7 | 1.23 ± 0.18 | |
12e | HeLa | 2.73 ± 0.33 | |
22i | A549 | 0.83 ± 0.07 | 48 |
22i | MCF-7 | 0.15 ± 0.08 |
This table summarizes the cytotoxicity and kinase inhibition data for selected compounds related to the target structure.
Case Study: Anti-Tumor Activity
In a study focused on triazolo-pyridazine derivatives, compound 22i was highlighted for its remarkable anti-tumor properties against multiple cancer cell lines with low IC₅₀ values . The study utilized various assays including the MTT assay to evaluate cell viability and apoptosis induction.
Mechanistic Insights
Further mechanistic studies indicated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . The binding affinity to c-Met suggests a targeted approach in inhibiting tumor growth by disrupting signaling pathways essential for cancer cell survival.
Properties
IUPAC Name |
2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-10-7-13(14-16-15-9-18(14)17-10)20-8-12(19)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGVFDIVJRSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.